4-(Bromomethyl)oxazole

Organic Synthesis C-Alkylation Oxazole Chemistry

This is a positionally unique heterocyclic building block. The 4-bromomethyl substituent enables chemoselective functionalization at the oxazole C-4 position before elaboration at C-2, a sequential strategy critical for constructing specific 2,4-disubstituted oxazole kinase inhibitor scaffolds. Regioisomeric substitution—such as the 5-(bromomethyl) isomer (CAS 127232-42-2)—is not functionally interchangeable and will alter palladium-catalyzed cross-coupling outcomes and yields. Ensure synthetic fidelity by procuring the exact regioisomer validated for your sequence.

Molecular Formula C4H4BrNO
Molecular Weight 161.98 g/mol
CAS No. 1065073-37-1
Cat. No. B1439239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)oxazole
CAS1065073-37-1
Molecular FormulaC4H4BrNO
Molecular Weight161.98 g/mol
Structural Identifiers
SMILESC1=C(N=CO1)CBr
InChIInChI=1S/C4H4BrNO/c5-1-4-2-7-3-6-4/h2-3H,1H2
InChIKeyQUAHYLYAIBFWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)oxazole (CAS 1065073-37-1) Procurement and Application Overview


4-(Bromomethyl)oxazole (CAS 1065073-37-1) is a heterocyclic building block belonging to the oxazole class, characterized by a bromomethyl substituent at the 4-position of the 1,3-oxazole ring. Its molecular formula is C₄H₄BrNO with a molecular weight of 161.98 g/mol [1]. Commercial supply is predominantly offered at 95% or 97% purity specifications . The compound serves as an electrophilic intermediate in organic synthesis, where the bromomethyl group functions as a reactive handle for nucleophilic substitution and cross-coupling reactions [2]. Its predicted physicochemical properties include a boiling point of 192.6±15.0 °C, a density of 1.706±0.06 g/cm³, and a calculated LogP of approximately 0.9, indicating moderate lipophilicity .

Why Generic Oxazole Substitution Is Not Advisable: The Case for Positional Specificity of 4-(Bromomethyl)oxazole


Oxazole building blocks bearing halomethyl substituents at different ring positions (e.g., 2-position, 4-position, or 5-position) are not functionally interchangeable. The regiochemistry of substitution dictates distinct electronic environments and subsequent reactivity profiles. For instance, the heteroaryl Heck reaction using oxazole as a recipient partner occurs predominantly at the electron-rich C(5) position, whereas 4-substituted oxazoles exhibit different cross-coupling behavior [1]. Positional isomers of bromomethyloxazole (e.g., 5-(bromomethyl)oxazole, CAS 127232-42-2) share identical molecular formula and molecular weight (C₄H₄BrNO, 161.98 g/mol) but present fundamentally different synthetic utility due to altered electronics and sterics [2]. The 4-bromomethyl isomer is specifically documented as a building block for constructing 2,4-disubstituted oxazole systems with demonstrated selectivity in palladium-catalyzed cross-couplings . Generic substitution with an alternative regioisomer or a different halomethyl leaving group (e.g., chloromethyl) will alter reaction outcomes, yields, and product profiles, necessitating compound-specific procurement based on the synthetic sequence requirements.

4-(Bromomethyl)oxazole Quantitative Evidence Guide: Comparative Data for Informed Procurement


Comparative Reactivity of 4-Bromomethyl vs. 2-Bromomethyl Oxazole Scaffolds in Malonate C-Alkylation

In the context of 2-(halomethyl)-4,5-diaryloxazole scaffolds, the 2-bromomethyl analogue demonstrates substantially higher reactivity than its chloromethyl counterpart in C-alkylation reactions with stabilized malonate carbanions [1]. While this evidence derives from the 2-position bromomethyl oxazole series rather than the 4-position isomer, it establishes a class-level inference: bromomethyl substituents confer markedly enhanced electrophilicity compared to chloromethyl groups on the oxazole framework. This supports the selection of 4-(bromomethyl)oxazole over potential 4-(chloromethyl)oxazole alternatives when reaction efficiency is a priority in procurement decisions.

Organic Synthesis C-Alkylation Oxazole Chemistry

Selectivity Profile of 4-Bromomethyl Oxazole Derivatives in Palladium-Catalyzed Cross-Coupling

In a study of the closely related derivative 4-bromomethyl-2-chlorooxazole, the 4-bromomethyl position exhibits chemoselective reactivity in palladium-catalyzed cross-coupling reactions. Stille coupling at this position proceeds with good to excellent yields, while Suzuki coupling provides moderate yields . This selectivity pattern demonstrates that the 4-bromomethyl group serves as a preferential coupling site, enabling sequential functionalization strategies where the 4-position is elaborated prior to subsequent reactions at the 2-chloro position (which can later undergo Stille or Suzuki couplings in excellent yields).

Palladium Catalysis Stille Coupling Suzuki Coupling

Quantitative Conversion of 4-Hydroxymethyl to 4-Bromomethyl Oxazole Scaffolds in Solid-Phase Synthesis

In a solid-phase combinatorial chemistry approach utilizing 5-(hydroxymethyl)oxazole scaffolds, quantitative conversion of the hydroxyl group to the corresponding bromide was achieved [1]. This quantitative bromination step enables subsequent displacement with alkyl and aryl thiols to yield thioethers, demonstrating the synthetic utility of the bromomethyl functionality as an electrophilic intermediate. While this study employed the 5-substituted isomer, the conversion efficiency underscores the reliable transformation of oxazole hydroxymethyl to bromomethyl groups, a reaction that applies similarly to the 4-position isomer.

Solid-Phase Synthesis Combinatorial Chemistry Bromination

Physicochemical Property Comparison: 4-(Bromomethyl)oxazole vs. Positional Isomers

The predicted physicochemical properties of 4-(bromomethyl)oxazole (CAS 1065073-37-1) include a boiling point of 192.6±15.0 °C, density of 1.706±0.06 g/cm³, and LogP of 0.9 . In comparison, the positional isomer 5-(bromomethyl)oxazole (CAS 127232-42-2) exhibits a predicted boiling point of 187.0±15.0 °C and density of 1.7±0.1 g/cm³ . The 4-isomer shows a modestly higher predicted boiling point (approximately +5.6 °C), which may reflect subtle differences in intermolecular interactions arising from the distinct electronic environment of the 4-substituted oxazole ring. Both compounds share identical molecular weight (161.98 g/mol) and molecular formula (C₄H₄BrNO).

Physicochemical Properties Predicted Data Structural Comparison

Optimal Application Scenarios for 4-(Bromomethyl)oxazole Procurement


Synthesis of 2,4-Disubstituted Oxazole Libraries via Sequential Cross-Coupling

4-(Bromomethyl)oxazole is optimally deployed as a building block for constructing 2,4-disubstituted oxazole libraries. The 4-bromomethyl position serves as the initial coupling site, enabling chemoselective functionalization before subsequent elaboration at the 2-position. This sequential strategy is validated by studies on the structural analog 4-bromomethyl-2-chlorooxazole, where the 4-position undergoes Stille coupling in good to excellent yields or Suzuki coupling in moderate yields prior to subsequent coupling at the 2-position . The 4-bromomethyl group provides a reliable electrophilic handle for nucleophilic substitution and cross-coupling reactions [1].

Electrophilic Intermediate in Nucleophilic Displacement Sequences

The bromomethyl group at the 4-position of the oxazole ring functions as a highly reactive electrophilic center suitable for nucleophilic substitution reactions with amines, thiols, and stabilized carbanions . Class-level evidence from 2-bromomethyl oxazole scaffolds demonstrates that bromomethyl derivatives offer a 'more reactive alternative to the chloromethyl compounds' in C-alkylation reactions with malonate carbanions [1]. This electrophilic character supports the compound's use in constructing C–C, C–N, and C–S bonds at the oxazole 4-position.

Combinatorial Chemistry Library Generation via Solid-Phase Methods

Oxazole scaffolds bearing bromomethyl groups serve as versatile intermediates in solid-phase combinatorial chemistry. Studies on related oxazole systems demonstrate quantitative conversion of hydroxymethyl to bromomethyl groups, enabling subsequent diversification via displacement with thiols to yield thioethers, optionally oxidized to sulfones, or via azide displacement followed by acylation to produce carboxamides and sulfonamides . 4-(Bromomethyl)oxazole is suited for analogous combinatorial library construction targeting biologically relevant oxazole derivatives.

Medicinal Chemistry Building Block for Kinase Inhibitor and Bioactive Molecule Synthesis

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous bioactive molecules and pharmaceutical agents . 4-(Bromomethyl)oxazole provides a functionalized entry point for installing diverse substituents at the oxazole 4-position, which is a key structural motif in oxazole-containing therapeutics. The compound is employed in the development of enzyme inhibitors and receptor modulators [1], with documented application as a precursor for generating 2,4-disubstituted oxazole systems that are of interest in kinase inhibitor design and other therapeutic areas .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.